![molecular formula C20H14N2O B2698126 9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one CAS No. 63873-46-1](/img/structure/B2698126.png)

9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

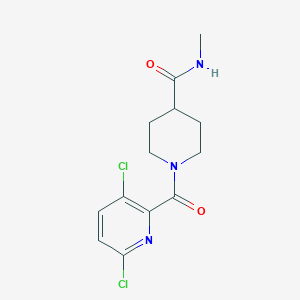

“9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one” is a complex organic compound . The compound is also known as "6,7-dimethyl-3,10-diazapentacyclo[10.7.1.0 2,10 .0 4,9 .0 16,20 ]icosa-1(19),2,4,6,8,12(20),13,15,17-nonaen-11-one" .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It is also related to the compound "17-[(2-aminoethyl)amino]-3,10-diazapentacyclo[10.7.1.0{2,10}.0{4,9}.0^{16,20}]icosa-1(20),2,4,6,8,12,14,16,18-nonaen-11-one" .Wissenschaftliche Forschungsanwendungen

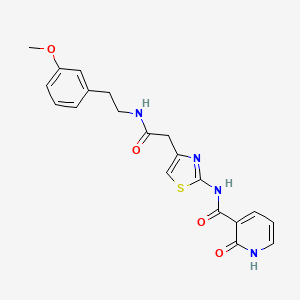

Antialgal Activity and Synthetic Analogues

Research on compounds structurally related to 9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one has demonstrated significant antialgal activity, which suggests potential applications in controlling algal blooms. For instance, DellaGreca et al. (2001) synthesized dihydrophenanthrenes and phenanthrenes, mimics of natural compounds found in Juncus effusus, which exhibited strong inhibition of the green alga Selenastrum capricornutum growth at low concentrations. These findings highlight the potential of structurally related compounds for ecological management and antialgal applications (DellaGreca et al., 2001).

Photoelectric Properties for Optoelectronic Applications

Li et al. (2013) explored the photoelectric properties of novel indeno[2,1-a]phenalene derivatives, including those with electron-donating or electron-withdrawing groups, prepared via Pd-catalyzed Sonogashira–Hagihara reaction. These compounds exhibited tunable band gaps and fluorescent emission that could be used as solvent polarity and pH sensors, indicating their potential as fluorophores in optoelectronic material applications (Li et al., 2013).

Catalytic and Polymerization Initiators

Research has also been conducted on the synthesis and application of compounds structurally similar to 9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one in catalysis and polymerization. Mankaev et al. (2018) discussed tetrylenes based on 1,10-phenanthroline-containing diol and their use as initiators for ε-caprolactone polymerization. Such studies demonstrate the versatility of these compounds in catalysis and polymer synthesis, potentially leading to the development of new polymeric materials (Mankaev et al., 2018).

Eigenschaften

IUPAC Name |

6,7-dimethyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c1-11-9-16-17(10-12(11)2)22-19(21-16)14-7-3-5-13-6-4-8-15(18(13)14)20(22)23/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYLZJXYDYHUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)

![3-[(4-fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2698046.png)

![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2698050.png)

![N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide](/img/structure/B2698053.png)

![methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2698060.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2698061.png)

![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)